18-Methyleicosanoic acid

Description

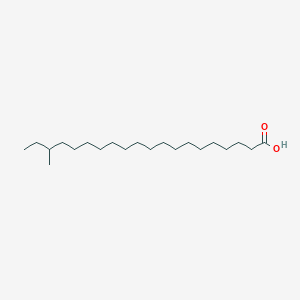

Structure

2D Structure

Propriétés

IUPAC Name |

18-methylicosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2/c1-3-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23/h20H,3-19H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRCOZWDQPJAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201312907 | |

| Record name | 18-Methyleicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36332-93-1 | |

| Record name | 18-Methyleicosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36332-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylarachidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036332931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-Methyleicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLARACHIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7STP871R4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

18-Methyleicosanoic Acid: A Comprehensive Technical Guide on its Biological Functions in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Methyleicosanoic acid (18-MEA) is a long-chain, anteiso-branched fatty acid that plays a crucial, yet often highly specific, role in mammalian biology. Unlike more common straight-chain fatty acids, 18-MEA's unique structure imparts distinct physicochemical properties that are leveraged in specialized biological contexts. This technical guide provides an in-depth exploration of the known biological functions of 18-MEA in mammals, with a focus on its well-established role in hair fiber integrity and its emerging significance in the epidermal barrier of the skin. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated pathways and workflows.

The Primary Role of 18-MEA: Structural Integrity and Properties of Mammalian Hair

The most extensively characterized function of this compound is its role as a key component of the hair cuticle, the outermost protective layer of the hair fiber.

Covalent Attachment to the Hair Cuticle

18-MEA is the major fatty acid covalently bound to the surface of mammalian hair fibers.[1] It is attached, likely via a thioester or ester linkage, to the proteinaceous epicuticle of the cuticle cells.[2][3] This covalent attachment forms a durable, protective lipid monolayer, often referred to as the F-layer, which is critical for maintaining the health and properties of the hair.[4]

Contribution to Hair's Hydrophobicity and Lubricity

The monolayer of 18-MEA on the hair surface is responsible for its natural hydrophobicity (water repellency).[2][5] This property is essential for preventing excessive water absorption by the hair fiber, which can lead to swelling, damage, and increased friction. The branched nature of 18-MEA is thought to create a less densely packed lipid layer compared to straight-chain fatty acids, contributing to the fluidity and low-friction characteristics of the hair surface.[5] This lubricating effect minimizes friction between individual hair fibers, reducing tangling and mechanical damage during grooming.[2]

Impact of 18-MEA Depletion

Chemical treatments such as bleaching and dyeing, as well as environmental factors like UV radiation and frequent washing, can lead to the removal of the 18-MEA layer.[2][5] The loss of this protective lipid barrier results in a more hydrophilic hair surface, increased friction, and a greater susceptibility to damage.[2][6] This manifests as hair that is perceived as dry, brittle, and difficult to manage.[6]

Emerging Roles in Epidermal Barrier Function

While the function of 18-MEA in hair is well-defined, evidence suggests its importance extends to other aspects of the skin barrier, particularly in the neonatal period.

A Key Component of Vernix Caseosa

18-MEA is a significant component of the lipid fraction of vernix caseosa, the waxy, white substance that coats the skin of newborns.[4][7][8][9] Vernix caseosa is believed to play several crucial roles in the transition from the aqueous uterine environment to terrestrial life, including:

-

Waterproofing: Preventing water loss from the immature neonatal skin.

-

Moisturization: Hydrating the stratum corneum.

-

Antimicrobial activity: Protecting against infection.

-

Wound healing: Facilitating the maturation of the epidermal barrier.

The presence of 18-MEA and other branched-chain fatty acids in vernix caseosa suggests their contribution to these vital protective functions during a critical developmental stage.[10]

Potential Role in Sebaceous and Meibomian Glands

Sebaceous glands produce sebum, a complex lipid mixture that lubricates the skin and hair.[11] While the presence of 18-MEA in hair lipids is influenced by sebum, its direct synthesis and specific function within the sebaceous glands themselves are not well-documented. Similarly, meibomian glands, which are modified sebaceous glands in the eyelids, secrete lipids (meibum) that form the outer layer of the tear film, preventing evaporation.[12][13] While branched-chain fatty acids are known components of meibum, the specific presence and role of 18-MEA in maintaining tear film stability are still areas for further investigation.[14]

Biosynthesis and Catabolism

Biosynthesis of this compound

The biosynthesis of anteiso-branched-chain fatty acids like 18-MEA in mammals is not as fully elucidated as that of straight-chain fatty acids. However, it is understood to utilize branched-chain amino acids as precursors.[15] The proposed pathway for 18-MEA synthesis involves the following key steps:

-

Precursor: The branched-chain amino acid L-isoleucine is the primary precursor.

-

Conversion to a-keto acid: Isoleucine is converted to its corresponding α-keto acid, α-keto-β-methylvalerate.

-

Initiation of fatty acid synthesis: α-keto-β-methylvalerate is decarboxylated to form 2-methylbutyryl-CoA, which serves as the primer for fatty acid synthase (FAS).

-

Elongation: The fatty acid synthase complex sequentially adds two-carbon units from malonyl-CoA to the 2-methylbutyryl-CoA primer, leading to the elongation of the fatty acid chain.

-

Final Product: After multiple cycles of elongation, this compound is produced.

Catabolism of this compound

Specific details on the catabolism of 18-MEA are scarce. However, the degradation of branched-chain fatty acids in mammals is known to occur primarily through α-oxidation and ω-oxidation, as the methyl branch can interfere with the standard β-oxidation pathway.[1]

-

α-Oxidation: This process removes one carbon at a time from the carboxyl end of the fatty acid and typically occurs in peroxisomes.

-

ω-Oxidation: This is a minor pathway that involves the oxidation of the terminal methyl group (ω-carbon) of the fatty acid.[16] This process is catalyzed by cytochrome P450 enzymes of the CYP4 family and occurs in the endoplasmic reticulum.[15][17] The resulting dicarboxylic acid can then undergo β-oxidation from both ends.

It is plausible that 18-MEA is catabolized through a combination of these pathways.

Signaling Functions: An Area for Future Research

Currently, there is no direct evidence to suggest that 18-MEA functions as a signaling molecule in the same way as other fatty acids like arachidonic acid or eicosapentaenoic acid. Its primary known role is structural. However, as a lipid component of cell membranes and surface layers, it undoubtedly influences the biophysical properties of these structures, which could indirectly affect signaling events. Further research is needed to explore any potential signaling roles of 18-MEA or its metabolites.

Quantitative Data

Quantitative data on 18-MEA concentrations in various mammalian tissues are limited, with the majority of research focused on hair.

| Biological Matrix | Analyte | Concentration/Abundance | Species | Reference(s) |

| Human Hair | Covalently Bound Fatty Acids | 18-MEA is the major component | Human | [18] |

| Human Hair | Free Polar Lipids | Decreases from root to tip | Human | [18] |

| Vernix Caseosa | Branched-Chain Fatty Acids (BCFAs) | 11.82% of free fatty acids, 16.81% of wax esters | Human (Neonate) | [7] |

| Vernix Caseosa | Total Fatty Acids | Dominated by saturated and branched-chain fatty acids | Human (Neonate) | [10] |

Experimental Protocols

The analysis of 18-MEA typically involves its extraction from the biological matrix, derivatization, and subsequent analysis by chromatographic methods coupled with mass spectrometry.

Extraction of Covalently Bound 18-MEA from Hair

This protocol is based on methods described for the cleavage of the thioester bond to release 18-MEA.

-

Sample Preparation: Clean hair samples by washing with a non-ionic surfactant and rinsing thoroughly with deionized water. Dry the hair completely.

-

Cleavage of Covalent Bonds:

-

Immerse a known weight of hair (e.g., 20 mg) in a saponification reagent (e.g., 0.75 mL of potassium hydroxide/methanol (B129727)/water, 6.8/87.8/5.4 wt %).[19]

-

Alternatively, use a milder method with hydroxylamine (B1172632) hydrochloride and potassium tert-butoxide in isopropanol (B130326) at 40°C for 4 hours.[19]

-

-

Lipid Extraction:

-

After the cleavage reaction, acidify the solution to protonate the fatty acids.

-

Perform a liquid-liquid extraction using a nonpolar solvent like hexane (B92381) or a chloroform:methanol mixture.

-

Collect the organic phase containing the released fatty acids.

-

-

Solvent Evaporation: Evaporate the solvent under a stream of nitrogen to concentrate the lipid extract.

Derivatization and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Resuspend the dried lipid extract in a methylation reagent (e.g., boron trifluoride in methanol or methanolic HCl).

-

Heat the mixture at a specified temperature (e.g., 60-100°C) for a defined period to convert the fatty acids to their more volatile methyl esters.

-

-

Extraction of FAMEs: After cooling, add water and extract the FAMEs with hexane.

-

GC-MS Analysis:

-

Inject the FAME-containing hexane solution into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid analysis).

-

Use a temperature gradient to separate the different FAMEs based on their boiling points and polarity.

-

Detect the eluting compounds using a mass spectrometer to identify 18-methyl-eicosanoate based on its mass spectrum and retention time compared to a standard.

-

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS can also be used for the analysis of fatty acids, often with derivatization to enhance ionization efficiency.

-

Extraction: Follow a similar extraction procedure as for GC-MS.

-

Derivatization (Optional but Recommended): Derivatize the fatty acids with a reagent that improves their ionization in the mass spectrometer (e.g., using a charge-tagging derivatization agent).

-

LC Separation: Separate the fatty acids on a reverse-phase column (e.g., C18) using a gradient of organic solvent (e.g., acetonitrile/methanol) and water, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve chromatography and ionization.

-

MS Detection: Detect the eluting fatty acids using a mass spectrometer, typically in negative ion mode for underivatized fatty acids or positive ion mode for derivatized ones. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification of 18-MEA.

Conclusion and Future Directions

This compound is a specialized fatty acid with a well-defined and critical structural role in maintaining the integrity and desirable properties of mammalian hair. Its presence in vernix caseosa points to a broader, albeit less understood, function in epidermal barrier development and maintenance. While its direct involvement in cellular signaling remains to be demonstrated, its influence on the biophysical properties of biological surfaces is undeniable.

Future research should focus on several key areas to provide a more complete understanding of 18-MEA's biological functions:

-

Elucidation of its role in sebaceous and meibomian gland physiology.

-

Detailed investigation of its contribution to the permeability barrier of the stratum corneum beyond the neonatal stage.

-

Identification and characterization of the specific enzymes involved in its biosynthesis and catabolism.

-

Exploration of its potential as a biomarker for certain skin conditions or metabolic states.

-

Investigation into any potential, indirect signaling roles mediated through its influence on membrane properties.

A deeper understanding of the multifaceted roles of this compound will not only advance our knowledge of lipid biochemistry and skin biology but also holds promise for the development of novel therapeutic and cosmetic strategies for skin and hair care.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Degradation of Hair Surface: Importance of 18-MEA and Epicuticle [mdpi.com]

- 3. The role of this compound in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the fatty acids of vernix caseosa in form of their methyl esters by off-line coupling of non-aqueous reversed phase high performance liquid chromatography and gas chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Newborn Boys and Girls Differ in the Lipid Composition of Vernix Caseosa | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. A Novel Effect of Lipids Extracted from Vernix Caseosa on Regulation of Filaggrin Expression in Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sebaceous gland lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. eyeworld.org [eyeworld.org]

- 14. Effects of Age and Dysfunction on Human Meibomian Glands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Omega oxidation - Wikipedia [en.wikipedia.org]

- 17. medsciencegroup.com [medsciencegroup.com]

- 18. Analysis of hair lipids and tensile properties as a function of distance from scalp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

18-Methyleicosanoic Acid: A Comprehensive Technical Guide on its Discovery, Natural Occurrence, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Methyleicosanoic acid (18-MEA) is a unique, long-chain branched fatty acid that plays a crucial role in the biology of mammalian hair and skin. Unlike most fatty acids found in biological systems, which are straight-chained, 18-MEA possesses a methyl branch near the terminus of its 21-carbon backbone. This structural feature imparts specific physicochemical properties that are vital for its biological functions, most notably providing a protective, hydrophobic barrier on the surface of hair fibers. This technical guide provides an in-depth overview of the discovery of 18-MEA, its natural sources, and current understanding of its biological roles, with a focus on quantitative data, experimental methodologies, and potential signaling pathways.

Discovery and Initial Identification

The discovery of this compound is intrinsically linked to the study of the lipid composition of mammalian keratin (B1170402) fibers, particularly wool and hair. For a considerable time, it was known that a layer of lipids was covalently bound to the surface of these fibers, contributing to their hydrophobic nature.

In 1988, Philip W. Wertz and Donald T. Downing of the Marshall Dermatology Research Laboratories at the University of Iowa College of Medicine published a pivotal paper that definitively identified 18-MEA as the principal covalently bound fatty acid in human hair.[1] Their work involved the saponification of exhaustively solvent-extracted human hair, a process that cleaves ester and thioester bonds. The subsequent analysis of the released fatty acids by gas-liquid chromatography (GLC) and mass spectrometry (MS) revealed that a previously unidentified branched-chain fatty acid constituted 40% of the total fatty acids.[1] Through co-chromatography with an authentic standard, they conclusively identified this major component as this compound.[1]

Prior to this, in 1985, Evans and colleagues had demonstrated that a surface treatment of wool with the strong base potassium tert-butoxide released a fatty acid fraction of which 71% was a C21 branched-chain fatty acid. Later work by Evans and Lanczki in 1997 further elucidated the nature of this linkage, suggesting a thioester bond to the proteinaceous surface of the wool fiber.[2]

Natural Sources and Quantitative Distribution

This compound is predominantly found as a covalently attached lipid on the outermost surface of the cuticle of mammalian hair and wool fibers. It is also a significant component of the vernix caseosa, the waxy or cheese-like white substance found coating the skin of newborn human infants.

Mammalian Hair and Wool

In hair and wool, 18-MEA is the primary lipid component of the epicuticle, forming a protective F-layer. This layer is responsible for the hydrophobic and low-friction properties of the hair surface. The concentration of 18-MEA can vary between species and is also affected by environmental factors and cosmetic treatments.

| Source | Method of Analysis | Concentration of 18-MEA | Reference |

| Human Hair | Saponification, GC-MS | 4.3 mg/g of extracted hair (as part of total free fatty acids); 40% of total fatty acids | [1] |

| Wool | Aminolysis, HPLC | 71% of total fatty acid hydroxamates | [2] |

| Holstein Cow Hair | Gas Chromatography | 75.14% Saturated Fatty Acids (SFA), 15.81% Monounsaturated Fatty Acids (MUFA), 9.92% Polyunsaturated Fatty Acids (PUFA) of total lipids | [3] |

| American Black Bear Hair | Chemical Analysis | Highest fat content among studied wild species | [4] |

| Blue Nile Monkey Hair | Chemical Analysis | High fat content | [4] |

| Llama Hair | Chemical Analysis | High fat content | [4] |

| Bactrian Camel Hair | Chemical Analysis | Moderate fat content | [4] |

| Barbary Sheep Hair | Chemical Analysis | Lower fat content | [4] |

Vernix Caseosa

The vernix caseosa is a complex biofilm composed of water, proteins, and lipids. The lipid fraction, which accounts for approximately 10% of the total weight, is rich in branched-chain fatty acids, including 18-MEA.

| Source | Lipid Fraction | Percentage of Branched-Chain Fatty Acids (BCFA) | Reference |

| Human Vernix Caseosa (Term Infants) | Total Lipids | 43.02 ± 1.87% | [5] |

| Human Vernix Caseosa (Preterm Infants) | Total Lipids | 25.29 ± 0.51% | [5] |

Experimental Protocols

The isolation, identification, and quantification of 18-MEA from its natural sources involve a series of chemical and analytical techniques. Below are detailed methodologies for key experiments.

Isolation of Covalently Bound Fatty Acids from Hair/Wool

This protocol is based on the methods that led to the discovery of 18-MEA.

Objective: To release and isolate covalently bound fatty acids from keratin fibers.

Methodology:

-

Solvent Extraction: Thoroughly extract the hair or wool sample with a series of organic solvents of increasing polarity (e.g., hexane (B92381), chloroform, methanol) to remove non-covalently bound surface lipids.

-

Saponification:

-

Incubate the delipidated fibers in a solution of 0.5 M potassium hydroxide (B78521) in 95% ethanol (B145695) at 60°C for 2 hours. This process cleaves the thioester or ester bonds linking 18-MEA to the protein matrix.

-

Alternatively, for a milder cleavage, treat the fibers with a 0.1 M solution of potassium t-butoxide in t-butanol at room temperature.[6]

-

-

Acidification and Extraction:

-

After saponification, acidify the solution to a pH of approximately 3 with hydrochloric acid.

-

Extract the released free fatty acids with a nonpolar solvent such as hexane or diethyl ether.

-

-

Purification: Wash the organic extract with water to remove any remaining salts or impurities. Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude fatty acid extract.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the identification and quantification of fatty acids.

Objective: To identify and quantify 18-MEA in the isolated lipid extract.

Methodology:

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Before GC-MS analysis, convert the free fatty acids to their more volatile methyl esters. This is typically achieved by reacting the fatty acid extract with a methylating agent such as boron trifluoride-methanol complex or by acidic methanolysis.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Use a high-resolution capillary column suitable for FAME analysis (e.g., a polar stationary phase like biscyanopropyl polysiloxane).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial oven temperature of around 100°C, followed by a gradual ramp to approximately 250°C to ensure separation of all FAMEs.

-

Mass Spectrometer: Operate in electron ionization (EI) mode.

-

-

Identification and Quantification:

-

Identify 18-MEA methyl ester by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum will show a characteristic fragmentation pattern.

-

Quantify the amount of 18-MEA by comparing the peak area of its methyl ester to the peak area of a known amount of an internal standard added to the sample before derivatization.

-

Biological Role and Signaling Pathways

The primary and well-established role of 18-MEA is to provide a hydrophobic and protective barrier on the hair surface. This layer reduces friction between hair fibers, prevents water loss from the cortex, and protects the hair from environmental damage.[7]

While a direct signaling role for 18-MEA has not been extensively characterized, emerging evidence suggests that very-long-chain and branched-chain fatty acids can act as signaling molecules, primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).

Proposed Signaling Pathway: PPARα Activation

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and, relevantly, in the skin and hair follicles.[8][9] Long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for PPARα.[10]

It is plausible that 18-MEA, after being released from the hair cuticle or synthesized within the hair follicle, is converted to its coenzyme A thioester, 18-methyl-eicosanoyl-CoA. This molecule could then act as an endogenous ligand for PPARα in the cells of the hair follicle.

Caption: Proposed PPARα signaling pathway activated by 18-MEA.

Activation of PPARα by 18-methyl-eicosanoyl-CoA would lead to the heterodimerization of PPARα with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid transport (e.g., CPT1) and oxidation (e.g., ACOX1), thereby regulating lipid homeostasis within the hair follicle.[11][12] The expression of PPARs in human hair follicles and the observation that PPARα ligands can affect hair follicle survival in culture lend support to this proposed pathway.[8]

Experimental Workflow and Logical Relationships

The study of 18-MEA involves a logical flow of experimental procedures, from isolation to functional analysis. The following diagram illustrates this workflow.

Caption: Experimental workflow for the study of 18-MEA.

Conclusion

This compound stands out as a structurally and functionally significant lipid in mammalian biology. Its discovery was a landmark in understanding the chemical basis of the properties of hair and wool. While its primary role as a key component of the protective lipid layer of the hair cuticle is well-established, the exploration of its potential signaling functions through pathways like PPARα activation opens new avenues for research. This is particularly relevant for the development of novel therapeutic and cosmetic strategies aimed at maintaining and restoring the health and integrity of skin and hair. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the multifaceted roles of this intriguing branched-chain fatty acid.

References

- 1. Integral lipids of human hair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cleavage of Integral Surface Lipids of Wool by Aminolysis [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biomimetics through bioconjugation of 16-methylheptadecanoic acid to damaged hair for hair barrier recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Expression of peroxisome proliferator activated receptors (PPARs) in human hair follicles and PPAR alpha involvement in hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peroxisome proliferator-activated receptors (PPARs) in skin health, repair and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of PPARα by Fatty Acid Accumulation Enhances Fatty Acid Degradation and Sulfatide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 18-Methyleicosanoic Acid: Properties, Protocols, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Methyleicosanoic acid (18-MEA) is a branched-chain saturated fatty acid that holds significant interest in various scientific disciplines, particularly in the fields of biochemistry, cosmetics, and materials science. It is a C21 long-chain fatty acid with a methyl group at the 18th position. This unique anteiso-branched structure imparts distinct physical and chemical properties that differentiate it from its straight-chain counterparts. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and the known biological roles of this compound.

Physical and Chemical Properties

This compound is a white to off-white solid at room temperature. Its branched nature disrupts the close packing of the fatty acid chains, leading to a lower melting point compared to its linear isomer, heneicosanoic acid. The detailed physical and chemical properties are summarized in the tables below.

General and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₄₂O₂ | [1] |

| Molecular Weight | 326.56 g/mol | |

| IUPAC Name | This compound | [1] |

| Synonyms | 18-MEA, Anteisoheneicosanoic acid | [1][2] |

| CAS Number | 36332-93-1 | [2] |

| PubChem CID | 5282602 | [1] |

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | Approx. 20°C lower than other isomers | [3] |

| Boiling Point | 443.2 ± 13.0 °C (Predicted) | [4] |

| Solubility | DMF: 50 mg/mLDMSO: 30 mg/mLEthanol: 10 mg/mL | [2] |

| LogP | 9.63 | [4] |

| Density | 0.856 ± 0.06 g/cm³ (Predicted) | |

| pKa | 4.99 (Predicted) |

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, based on the general characteristics of long-chain fatty acids, the following spectral features can be anticipated. An experimental NMR spectrum can be found on the LIPID MAPS database[5].

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for a long-chain fatty acid. The terminal methyl group of the main chain and the methyl group of the anteiso-branch will appear as triplets and a doublet, respectively, in the upfield region (around 0.8-0.9 ppm). The methylene (B1212753) protons of the long aliphatic chain will produce a large, broad signal around 1.2-1.4 ppm. The methylene group alpha to the carboxylic acid will be deshielded and appear as a triplet around 2.3 ppm. The methine proton at the branch point will be observed as a multiplet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show a signal for the carboxylic carbon in the downfield region (around 180 ppm). The carbons of the long methylene chain will resonate in the range of 20-35 ppm. The terminal methyl carbons and the methyl carbon of the branch will appear in the upfield region (around 10-20 ppm). The carbon of the methine group at the branch point will have a distinct chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the absorptions of the carboxylic acid group and the long hydrocarbon chain. A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid will be present around 1710 cm⁻¹. Strong C-H stretching vibrations from the methylene and methyl groups will be observed in the 2850-2960 cm⁻¹ region. Characteristic C-H bending vibrations for the methylene and methyl groups will appear around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

Mass Spectrometry

The mass spectrum of this compound, typically analyzed as its methyl ester derivative by GC-MS, will show a molecular ion peak corresponding to the molecular weight of the derivative. The fragmentation pattern will be characterized by a series of losses of methylene units (m/z 14) from the aliphatic chain. A prominent peak corresponding to the McLafferty rearrangement is also expected.

Experimental Protocols

Synthesis of (±)-18-Methyleicosanoic Acid

An improved synthesis of racemic this compound has been described, starting from ω-pentadecalactone[6]. The overall workflow is depicted in the diagram below.

Detailed Methodology:

-

Methanolysis of ω-Pentadecalactone: ω-Pentadecalactone is refluxed in methanol (B129727) with a catalytic amount of p-toluenesulfonic acid to yield methyl 15-hydroxypentadecanoate.

-

Oxidation: The resulting alcohol is oxidized using Dess-Martin periodinane to afford methyl 15-oxopentadecanoate.

-

Wittig Reaction: The keto-ester undergoes a Wittig reaction with sec-butyltriphenylphosphonium bromide (prepared from 2-bromobutane (B33332) and triphenylphosphine) in the presence of a strong base like n-butyllithium to form methyl 18-methyl-14-eicosenoate as a mixture of cis and trans isomers.

-

Hydrogenation: The unsaturated ester is then hydrogenated using hydrogen gas and a palladium on carbon catalyst to give methyl 18-methyleicosanoate.

-

Hydrolysis: Finally, the methyl ester is hydrolyzed using potassium hydroxide (B78521) in an ethanol/water mixture to yield this compound.

Analysis of this compound in Hair Samples by GC-MS

The quantification of 18-MEA in hair is crucial for cosmetic and forensic sciences. A general workflow for its analysis is presented below.

Detailed Methodology:

-

Sample Preparation: Hair samples are thoroughly cleaned to remove external lipids.

-

Hydrolysis: The hair is subjected to alkaline hydrolysis (e.g., using methanolic potassium hydroxide) to cleave the thioester bonds linking 18-MEA to the hair proteins[7].

-

Extraction: The hydrolysate is acidified, and the liberated fatty acids are extracted into an organic solvent such as hexane.

-

Derivatization: The extracted fatty acids are converted to their more volatile methyl esters (FAMEs) using a derivatizing agent like boron trifluoride in methanol (BF₃-Methanol) or trimethylsulfonium (B1222738) hydroxide (TMSH).

-

GC-MS Analysis: The FAMEs are then separated and quantified using a gas chromatograph coupled with a mass spectrometer. An internal standard (e.g., a deuterated fatty acid) is typically used for accurate quantification.

Biological Significance and Signaling Pathways

The primary and most well-documented biological role of this compound is its function as the principal lipid component of the epicuticle of mammalian hair[7]. It is covalently bound, likely via a thioester linkage, to the cysteine residues of the proteins on the outermost surface of the hair cuticle[8].

This layer of 18-MEA imparts a hydrophobic (water-repellent) character to the hair surface, which is crucial for:

-

Reducing friction between hair fibers.

-

Protecting the hair from environmental damage.

-

Maintaining the overall health and appearance of the hair.

To date, there is no significant evidence in the scientific literature to suggest that this compound is directly involved in intracellular signaling pathways in the same manner as other fatty acids like arachidonic acid. Its function appears to be predominantly structural.

The diagram below illustrates the localization and attachment of 18-MEA to the hair cuticle.

Conclusion

This compound is a fascinating branched-chain fatty acid with unique physicochemical properties that are directly linked to its primary biological function. While it may not be a key player in cellular signaling, its role in maintaining the integrity and properties of mammalian hair is of great importance, particularly in the cosmetic and personal care industries. The experimental protocols outlined in this guide provide a foundation for researchers interested in the synthesis, analysis, and further investigation of this intriguing molecule. Future research may yet uncover additional biological roles for 18-MEA and other branched-chain fatty acids.

References

- 1. This compound | C21H42O2 | CID 5282602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | Biochemical Assay Reagents | 36332-93-1 | Invivochem [invivochem.com]

- 5. LIPID MAPS [lipidmaps.org]

- 6. researchgate.net [researchgate.net]

- 7. The role of this compound in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

18-Methyleicosanoic Acid (18-MEA): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

18-Methyleicosanoic acid (18-MEA) is a unique branched-chain saturated fatty acid that plays a crucial role in the structure and function of the mammalian hair fiber. As the primary lipid component covalently bound to the outermost layer of the hair cuticle, the epicuticle, 18-MEA is fundamental in providing the hair surface with its characteristic hydrophobicity and lubricity.[1][2] This technical guide provides an in-depth overview of 18-MEA, including its physicochemical properties, biological significance, and the analytical methods used for its characterization. The guide also details experimental protocols for the analysis and removal of 18-MEA and explores its biosynthesis in the broader context of branched-chain fatty acids. This document is intended to be a valuable resource for researchers in the fields of dermatology, cosmetic science, and drug development who are interested in the biology of the hair follicle and the role of lipids in hair health.

Introduction

Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids characterized by one or more methyl branches on their carbon chain.[3] While found in various biological systems, including bacteria and the vernix caseosa of human infants, one of the most significant roles of a specific BCFA, this compound (18-MEA), is in mammalian hair.[1][3] 18-MEA is the major fatty acid covalently attached to the surface of the hair cuticle, forming a protective lipid layer.[4][5] This layer is responsible for the hydrophobic nature of the hair, reducing friction between hair fibers and protecting the hair from environmental damage.[2][6] The loss of 18-MEA through chemical treatments, such as coloring and permanent waving, or environmental stressors, leads to a more hydrophilic and damaged hair surface.[1][6] Understanding the properties and biological role of 18-MEA is therefore critical for the development of effective hair care products and treatments for hair disorders.

Physicochemical Properties of 18-MEA

18-MEA is a 21-carbon saturated fatty acid with a methyl group at the 18th position. Its unique branched structure imparts specific physicochemical properties that are crucial for its function on the hair surface.

| Property | Value | Reference |

| Molecular Formula | C21H42O2 | [7][8][9] |

| Molecular Weight | 326.56 g/mol | [8][9] |

| IUPAC Name | This compound | [7] |

| Synonyms | 18-MEA, Anteisoheneicosanoic acid | [7][9][10] |

| CAS Number | 36332-93-1 | [7][9] |

| Topological Polar Surface Area | 37.3 Ų | [11] |

| logP | 7.36 | [11] |

| Hydrogen Bond Donors | 1 | [11] |

| Hydrogen Bond Acceptors | 2 | [11] |

| Rotatable Bonds | 18 | [11] |

| Solubility | DMF: 50 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml | [10] |

Biological Significance and Function

The primary biological role of 18-MEA is as the main component of the covalently bound lipid layer on the hair cuticle.[1][5] This layer, often referred to as the F-layer, is essential for maintaining the health and integrity of the hair fiber.[12]

Attachment to the Hair Cuticle

18-MEA is covalently linked to the proteinaceous surface of the epicuticle, the outermost layer of the hair cuticle.[12] The linkage is believed to be a thioester bond with cysteine residues of the cuticular proteins.[5][12][13] This covalent attachment ensures the permanence of this protective lipid layer.

Attachment of 18-MEA to the hair cuticle.

Role in Hair Properties

The presence of the 18-MEA layer imparts several key properties to the hair:

-

Hydrophobicity: The lipid layer creates a hydrophobic surface, which repels water and prevents the hair from becoming waterlogged.[1][6] This is crucial for maintaining the hair's structural integrity and preventing swelling.

-

Lubricity and Reduced Friction: 18-MEA acts as a boundary lubricant, reducing the friction between individual hair fibers.[1][2] This minimizes wear and tear on the cuticle and prevents hair from tangling.[14]

-

Shine and Smoothness: The smooth, ordered layer of 18-MEA contributes to the natural shine and smooth feel of healthy hair.

The removal of 18-MEA leads to a significant increase in the hydrophilicity of the hair surface, as demonstrated by a decrease in the water contact angle.

| Hair Treatment | Advancing Contact Angle (°) | Receding Contact Angle (°) | Reference |

| Untreated Hair | 102.9 ± 4.8 | - | [15] |

| Hair after 18-MEA Removal | 88.0 ± 2.0 | - | [15] |

| Virgin Hair | 88 ± 2 | - | [6] |

| Stripped Hair (18-MEA removed) | 83 ± 2 | - | [6] |

| 1 Hour Bleached Hair | 78 ± 1 | - | [6] |

| 2 Hour Bleached Hair | 77 ± 1 | - | [6] |

Experimental Protocols

A variety of analytical techniques are employed to study 18-MEA on the hair surface. Below are detailed methodologies for some of the key experiments cited in the literature.

Removal of 18-MEA from Hair

A common method for the selective removal of covalently bound 18-MEA for experimental purposes involves treatment with a strong base in a non-aqueous solvent.

Protocol:

-

Immerse hair fibers in a solution of 0.1 M potassium t-butoxide in t-butanol.[15]

-

Incubate for 5 minutes at room temperature with a liquor-to-fiber ratio of 10:1.[15]

-

Rinse the hair thoroughly with t-butanol (twice) to remove the alkali.[15]

-

Finally, rinse with water and allow to air dry.

Workflow for the removal of 18-MEA from hair.

Surface Analysis Techniques

Several surface-sensitive techniques are used to analyze the presence and distribution of 18-MEA on the hair cuticle.

TOF-SIMS is a highly sensitive surface analytical technique used for the semi-quantitative analysis of 18-MEA.

Methodology:

-

Instrumentation: A TOF-SIMS instrument, such as the ION-TOF GmbH TOF-SIMS IV, is used.[1]

-

Primary Ions: 25-keV Bi32+ primary ions in high-current bunched mode are employed for analysis.[1]

-

Analysis Area: A 50 µm × 50 µm area is randomly rastered by the primary ions.[1]

-

Charge Compensation: Low-energy electron flooding is used to compensate for charging on the insulating hair surface.[1]

-

Data Analysis: The amount of 18-MEA is expressed as the relative ion yield of 18-MEA versus the CN- ion yield, which is derived from the hair's protein matrix and used for normalization.[1][14]

XPS is used to determine the elemental composition and chemical states of the hair surface, providing information about the presence of the thioester linkage and its oxidation products.

Methodology:

-

Instrumentation: An XPS instrument, such as the PHI Quantera SXM, equipped with a monochromatized and focused Al Kα X-ray beam is utilized.[1]

-

Analysis: The atomic concentration of sulfur in different oxidation states (S(II) for disulfide/thioester and S(IV) for sulfonate) is measured.[1][16]

-

Data Interpretation: An increase in the S(IV) signal indicates the cleavage of the thioester bond and oxidation of cysteine to cysteic acid, which corresponds to the loss of 18-MEA.[1]

AFM is used to visualize the topography of the hair surface at the nanoscale and to measure frictional properties.

Methodology:

-

Instrumentation: An AFM, such as a Nanoscope III Dimension 3000, is used in tapping mode for topographical imaging and in contact mode for lateral force microscopy (LFM) to measure friction.[15]

-

Probes: Silicon probes are typically used.[15]

-

Imaging: Images are taken of the hair surface before and after the removal of 18-MEA to observe changes in surface morphology and friction. The removal of 18-MEA often leads to an increase in surface friction.[17]

Workflow for the surface analysis of 18-MEA on hair.

Extraction of Covalently Bound Fatty Acids

To quantify the total amount of covalently bound fatty acids, including 18-MEA, a hydrolysis step is required to cleave the thioester bond.

Protocol:

-

Lipid Extraction (Free Lipids): Initially, extract free lipids from the hair by sonication in a series of chloroform:methanol solutions (2:1, 1:1, and 1:2) for 3 hours each, followed by 18:9:1 chloroform:methanol:water for 9 hours.[18]

-

Hydrolysis (Bound Lipids): The delipidized hair is then subjected to alkaline hydrolysis (e.g., using methanolic KOH) to cleave the thioester bonds and release the covalently bound fatty acids.[17]

-

Extraction of Released Fatty Acids: The released fatty acids are then extracted using a suitable solvent system, such as hexane (B92381) or chloroform:methanol.

-

Analysis: The extracted fatty acids are analyzed and quantified using techniques like gas chromatography-mass spectrometry (GC-MS), often after derivatization to their methyl esters.[16]

Biosynthesis of Branched-Chain Fatty Acids

While a specific signaling pathway for 18-MEA has not been elucidated, its biosynthesis is understood within the broader context of branched-chain fatty acid synthesis, which is linked to the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[19] In mammals, fatty acid synthase can elongate the acyl-CoA derivatives of these amino acids (isovaleryl-CoA, 2-methylbutyryl-CoA, and isobutyryl-CoA) to form branched-chain fatty acids.[19]

Biosynthesis of BCFAs from BCAAs.

Conclusion

This compound is a critical component of the human hair fiber, providing a protective, hydrophobic, and lubricating outer layer. Its unique branched structure and covalent attachment to the cuticle are key to its function. The loss of 18-MEA is a significant factor in hair damage, making it a primary target for the development of restorative hair care products. The analytical techniques and experimental protocols outlined in this guide provide a framework for researchers to further investigate the role of 18-MEA in hair health and to evaluate the efficacy of new treatments. While the direct involvement of 18-MEA in cellular signaling pathways remains to be explored, its importance in the material properties of hair is well-established, offering a rich area for further scientific and commercial investigation.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] 18-MEA and hair appearance. | Semantic Scholar [semanticscholar.org]

- 3. Effect of the covalently linked fatty acid 18-MEA on the nanotribology of hair's outermost surface. | Semantic Scholar [semanticscholar.org]

- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 5. The role of this compound in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ndsu.edu [ndsu.edu]

- 7. This compound | C21H42O2 | CID 5282602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 18(S)-Methyleicosanoic acid | Others 15 | 340257-50-3 | Invivochem [invivochem.com]

- 9. larodan.com [larodan.com]

- 10. 18-methyl Eicosanoic Acid | CAS 36332-93-1 | Cayman Chemical | Biomol.com [biomol.com]

- 11. LIPID MAPS [lipidmaps.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Biomimetics through bioconjugation of 16-methylheptadecanoic acid to damaged hair for hair barrier recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Prevention of lipid loss from hair by surface and internal modification - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of 18-Methyleicosanoic Acid in Hair Fiber Hydrophobicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrophobicity of the hair surface is a critical attribute influencing its tactile properties, health, and appearance. This technical guide delves into the pivotal role of 18-methyleicosanoic acid (18-MEA), the primary lipid component responsible for the hydrophobic nature of the hair fiber surface. 18-MEA, a branched-chain fatty acid, is covalently bound to the epicuticle, forming the F-layer that acts as a protective barrier.[1][2][3] This document provides a comprehensive overview of the structure and function of 18-MEA, the impact of its depletion through chemical and environmental insults, and methods for its analysis and potential restoration. Detailed experimental protocols for key analytical techniques are provided, alongside quantitative data summarizing the impact of 18-MEA on hair's surface properties.

Introduction: The Architecture of Hair's Hydrophobicity

The human hair fiber is a complex structure primarily composed of keratin (B1170402) proteins.[4][5] Its outermost layer, the cuticle, consists of overlapping scales that protect the inner cortex.[4][5] The surface of these cuticle cells is covered by a thin, continuous lipid layer known as the epicuticle, with its outermost surface being a monolayer of covalently bound fatty acids.[1][6][7] The predominant fatty acid in this layer is this compound (18-MEA), which is responsible for the natural hydrophobicity of healthy, virgin hair.[2][8][9] This lipid layer is often referred to as the "F-layer."

18-MEA is an unusual anteiso-branched-chain fatty acid.[6] It is covalently attached to the underlying protein matrix of the epicuticle, likely through thioester or ester linkages with cysteine residues.[1][6][10] This robust attachment ensures a persistent hydrophobic shield. The presence of this lipid layer is crucial for several properties of hair, including:

-

Low Friction: The hydrophobic surface reduces the coefficient of friction between hair fibers, contributing to ease of combing and a smooth feel.[6][11]

-

Moisture Repellency: The lipid barrier helps to regulate the absorption and desorption of water, preventing rapid changes in hair's moisture content.

-

Luster and Shine: A smooth, hydrophobic surface reflects light more uniformly, contributing to the hair's natural shine.

Damage to the hair from chemical treatments such as bleaching and coloring, as well as environmental weathering from UV radiation and repeated washing, can lead to the removal of this crucial 18-MEA layer.[3][6][12] The loss of 18-MEA renders the hair surface more hydrophilic, increasing friction, reducing shine, and making the hair more susceptible to further damage.[1][6]

Quantitative Analysis of 18-MEA's Impact on Hair Hydrophobicity

The hydrophobicity of the hair surface is most commonly quantified by measuring the contact angle of a liquid, typically water, on the fiber. A higher contact angle indicates greater hydrophobicity. The removal of 18-MEA leads to a significant decrease in the water contact angle.

Table 1: Water Contact Angles on Human Hair Fibers Under Various Conditions

| Hair Condition | Advancing Contact Angle (°) | Receding Contact Angle (°) | Hysteresis (°) | Reference(s) |

| Virgin Hair | 88 - 103 | 40 - 60 | 28 - 63 | [13][14] |

| Bleached Hair | 77 - 86 | 20 - 40 | 37 - 66 | [4][13][14] |

| 18-MEA Stripped (Methanolic KOH) | 83 | - | - | [13] |

| Bleached & Conditioner Treated | 83.5 | - | - | [13] |

| 18-MEA Replenished (with Cutissential®) | Increased towards virgin hair levels | - | - | [4] |

Note: Contact angle measurements can vary based on the specific methodology (e.g., Wilhelmy balance vs. goniometry), the liquid used, and the heterogeneity of the hair surface.

Table 2: Semi-Quantitative Analysis of 18-MEA on Hair Surface

| Analytical Technique | Principle | Observation | Reference(s) |

| Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) | Mass spectrometry of ions ejected from the surface by a primary ion beam. | Semi-quantitative determination of the relative amount of 18-MEA on the hair surface. A decrease in the 18-MEA signal is observed from the root to the tip of weathered hair. | [6] |

| X-ray Photoelectron Spectroscopy (XPS) | Analysis of the kinetic energy of electrons ejected from the surface upon X-ray irradiation. | Can detect changes in the surface elemental composition, such as the increase in sulfur in the form of sulfonate groups after 18-MEA removal by alkaline treatments. | [1][6] |

Experimental Protocols

Measurement of Hair Fiber Contact Angle by Wilhelmy Balance Method

This method determines the contact angle by measuring the force exerted on a single fiber as it is immersed in or withdrawn from a liquid of known surface tension.

Materials:

-

Single hair fibers

-

Force Tensiometer (e.g., Krüss K100SF)

-

High-purity water (or other test liquid)

-

Solvent for cleaning (e.g., diethyl ether or hexane)

-

Microscope for measuring fiber diameter (optional, for perimeter calculation)

Procedure:

-

Fiber Preparation: A single hair fiber is carefully mounted onto a holder. The fiber should be cleaned with a suitable solvent to remove any surface contaminants and then allowed to air dry.

-

Perimeter Determination: The perimeter of the hair fiber must be accurately determined. This can be done by measuring the fiber's dimensions with a microscope or by using a liquid that completely wets the fiber (e.g., hexane (B92381) or iso-octane), where the contact angle is assumed to be 0°.

-

Measurement: The mounted fiber is attached to a sensitive microbalance. A vessel containing the test liquid is raised at a constant, slow speed (e.g., 0.1 mm/min) to immerse the fiber to a set depth. The force on the fiber is continuously recorded. The liquid is then withdrawn at the same speed.

-

Calculation: The advancing contact angle (during immersion) and receding contact angle (during withdrawal) are calculated using the Wilhelmy equation: F = Pγcos(θ) - ρgAd Where:

-

F is the measured force

-

P is the perimeter of the fiber

-

γ is the surface tension of the liquid

-

θ is the contact angle

-

ρ is the density of the liquid

-

g is the acceleration due to gravity

-

A is the cross-sectional area of the fiber

-

d is the immersion depth

-

Extraction and Analysis of Hair Surface Lipids

This protocol describes a general procedure for the solvent extraction of lipids from the hair surface for subsequent analysis.

Materials:

-

Hair samples

-

Soxhlet extraction apparatus or flasks for solvent immersion

-

Solvents: Diethyl ether, chloroform, methanol

-

Rotary evaporator

-

Analytical balance

-

Chromatography system (TLC, GC-MS)

Procedure:

-

Extraction: Hair samples are weighed and then subjected to solvent extraction. For surface lipids, a brief immersion in a non-polar solvent like diethyl ether is often sufficient.[15] For a more exhaustive extraction of both surface and internal lipids, a series of solvents with increasing polarity may be used (e.g., chloroform:methanol mixtures).[16][17] Extraction can be performed at room temperature with agitation or using a Soxhlet apparatus.

-

Solvent Removal: The solvent containing the extracted lipids is collected and the solvent is removed under reduced pressure using a rotary evaporator.

-

Lipid Quantification: The dried lipid extract is weighed to determine the total lipid content.

-

Lipid Analysis: The extracted lipids can be further analyzed by:

-

Thin-Layer Chromatography (TLC): To separate lipid classes.[18]

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify individual fatty acids after derivatization (e.g., to fatty acid methyl esters).

-

Visualization of Key Concepts and Workflows

Diagram 1: Location of 18-MEA on the Hair Fiber

Caption: Location of 18-MEA on the hair fiber.

Diagram 2: Workflow for Hair Hydrophobicity Analysis

Caption: Experimental workflow for hair hydrophobicity analysis.

Diagram 3: Impact of Damage and Restoration on Hair Surface

Caption: Logical relationship of hair surface state.

Conclusion and Future Directions

This compound is unequivocally the key molecule governing the hydrophobicity of the human hair surface. Its presence is fundamental to maintaining the low-friction, moisture-repellent, and lustrous properties of healthy hair. The removal of 18-MEA through common cosmetic treatments and environmental exposure leads to a hydrophilic and damaged hair surface.

For researchers and professionals in drug development and cosmetics, understanding the role of 18-MEA is paramount. The development of technologies aimed at protecting the natural 18-MEA layer or effectively replenishing it on damaged hair is a primary goal in advanced hair care.[4][19][20] Future research should focus on:

-

Elucidating the precise biochemical pathways of 18-MEA synthesis and its covalent attachment to the hair cuticle.

-

Developing more durable methods for the re-application of 18-MEA or its mimics to restore hydrophobicity.[20]

-

Investigating the role of other minor lipid components of the F-layer and their contribution to overall hair health.

The analytical methods outlined in this guide provide a robust framework for assessing the integrity of the hair's lipid barrier and for evaluating the efficacy of new restorative treatments.

References

- 1. The role of this compound in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hair Repair Agents | Technical Information | LION SPECIALTY CHEMICALS CO., LTD. [lion-specialty-chem.co.jp]

- 3. Prevention of hair surface aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. LIPID MAPS [lipidmaps.org]

- 9. k18hairpro.com [k18hairpro.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 13. ndsu.edu [ndsu.edu]

- 14. Coarse-grained molecular models of the surface of hair - Soft Matter (RSC Publishing) DOI:10.1039/D1SM01720A [pubs.rsc.org]

- 15. The extraction, quantification, and nature of hair lipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. hptlc-association.org [hptlc-association.org]

- 17. Lipid distribution on ethnic hairs by Fourier transform infrared synchrotron spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysis of hair lipids and tensile properties as a function of distance from scalp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Deposition of 18-MEA onto alkaline-color-treated weathered hair to form a persistent hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Biomimetics through bioconjugation of 16-methylheptadecanoic acid to damaged hair for hair barrier recovery - PMC [pmc.ncbi.nlm.nih.gov]

The Covalent Attachment of 18-MEA to Hair: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

18-Methyleicosanoic acid (18-MEA) is the principal lipid covalently bound to the outermost surface of the hair cuticle, known as the epicuticle. This monomolecular layer, often referred to as the F-layer, is paramount in defining the hydrophobic, low-friction characteristics of healthy, virgin hair. The integrity of this layer is compromised by common cosmetic treatments and environmental stressors, leading to significant changes in hair texture, manageability, and overall health. This technical guide provides an in-depth examination of the covalent bonding of 18-MEA to hair proteins, details the mechanisms of its depletion, presents quantitative data on its loss, and outlines the key experimental protocols used for its analysis and restoration.

The Native Structure and Function of Covalently Bound 18-MEA

This compound is a branched-chain fatty acid that forms a protective, hydrophobic barrier on the hair surface.[1][2] It is covalently attached to the proteinaceous surface of the cuticle cells via a thioester linkage.[3][4] This bond forms between the carboxyl group of 18-MEA and the thiol group of cysteine residues present in the high-sulfur proteins of the epicuticle.[3][4] This structure creates a durable, non-staining, continuous layer that is responsible for the natural water-repellency and smooth feel of undamaged hair.[4][5] The anteiso-methyl branch of the 18-MEA molecule is crucial, as it provides fluidity to the lipid layer, which reduces surface friction and facilitates the spreading of natural sebum.[6][7]

Mechanisms of Depletion and Quantitative Impact

The thioester bond linking 18-MEA to the hair protein is susceptible to cleavage under alkaline and oxidative conditions.[8][9] Cosmetic treatments such as bleaching, permanent waving, and coloring, which typically involve high pH and oxidizing agents (e.g., hydrogen peroxide, ammonium (B1175870) persulfate), readily break this bond.[6][10][11] This process removes the covalently bound lipid, transforming the hair surface from hydrophobic to hydrophilic.[4][5] Ultraviolet (UV) radiation from sun exposure also causes significant degradation and loss of 18-MEA.[12][13][14]

Data Presentation

The following tables summarize the quantitative loss of 18-MEA due to various damaging treatments.

Table 1: Impact of Chemical Treatments on Surface 18-MEA

| Treatment Type | Number of Treatments | Approximate 18-MEA Removal | Data Source(s) |

|---|---|---|---|

| Bleaching | 1 | > 80% | [9][10][15] |

| Bleaching | 3 | Nearly complete removal | [15] |

| Coloring | > 2 times per year | Drastic decrease | [16] |

| Alkaline Hydrolysis | N/A (Lab procedure) | Readily removes lipids |[8][17] |

Table 2: Impact of Environmental and Natural Factors on Surface 18-MEA

| Factor | Exposure/Condition | Approximate 18-MEA Removal | Data Source(s) |

|---|---|---|---|

| UV Radiation | Equivalent to 3 summer months | > 90% | [13][15] |

| Weathering/Aging | 40 cm from hair root (virgin hair) | > 80% |[16] |

References

- 1. k18hairpro.com [k18hairpro.com]

- 2. LIPID MAPS [lipidmaps.org]

- 3. researchgate.net [researchgate.net]

- 4. The role of this compound in the structure and formation of mammalian hair fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dermatologytimes.com [dermatologytimes.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 9. Utilizing Lipid Bond Technology With Molecular Lipid Complex to Provide Lipid Treatment for Damaged Hair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Science Behind Hair Bleaching | Britannica [britannica.com]

- 12. mdpi.com [mdpi.com]

- 13. UV and visible light exposure to hair leads to widespread changes in the hair lipidome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. triprinceton.org [triprinceton.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

Self-Assembly Properties of 18-Methyleicosanoic Acid Monolayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Methyleicosanoic acid (18-MEA) is a branched-chain fatty acid of significant interest due to its unique self-assembly properties at interfaces. It is the primary lipid component covalently bound to the outermost surface of the hair cuticle, known as the epicuticle, where it contributes to the hair's hydrophobicity and protective barrier.[1][2][3] The presence of a methyl branch at the 18th position of the eicosanoic acid chain introduces steric hindrance that disrupts the close packing typically observed in straight-chain fatty acid monolayers.[1][4] This disruption leads to the formation of complex, three-dimensional nanodomains and unique phase behavior, making 18-MEA a fascinating subject for studies in surface science, biomaterials, and drug delivery.[1][5] Understanding and controlling the self-assembly of 18-MEA monolayers can pave the way for the development of novel biomimetic surfaces, encapsulation systems, and targeted drug delivery vehicles. This technical guide provides an in-depth overview of the self-assembly properties of 18-MEA monolayers, including quantitative data, detailed experimental protocols, and visualizations of experimental workflows.

Data Presentation: Quantitative Properties of 18-MEA Monolayers

The self-assembly of 18-MEA at the air-water interface is characterized by specific thermodynamic and morphological parameters. The following tables summarize key quantitative data from surface pressure-area isotherm, atomic force microscopy (AFM), and X-ray reflectivity (XRR) studies.

| Parameter | Value | Subphase Conditions | Reference |

| Collapse Pressure (πc) | ~45 mN/m | 0.1 mM Cd²+ at pH 6.0 | [1] |

| Lift-off Area | Larger than straight-chain analogue (Eicosanoic Acid) | 0.1 mM Cd²+ at pH 6.0 | [1] |

Table 1: Surface Pressure-Area Isotherm Data for 18-MEA Monolayers. The collapse pressure indicates the point at which the monolayer can no longer withstand compression and begins to form three-dimensional structures. The lift-off area is the molecular area at which a significant increase in surface pressure is first observed.

| Parameter | Value | Deposition Pressure | Reference |

| Domain Morphology | Monodisperse nanodomains | 20 mN/m | [5] |

| Domain Height Difference | ~0.7 nm (between liquid-expanded and liquid-condensed-like regions) | 35 mN/m | [6] |

Table 2: Atomic Force Microscopy (AFM) Data for 18-MEA Monolayers. AFM provides direct visualization of the monolayer morphology after transfer to a solid substrate, revealing the size and height of the self-assembled domains.

| Parameter | Value | Conditions | Reference |

| Monolayer Thickness | ~2.01-2.64 nm | Molecular dynamics simulations | [2] |

| Packing Density | 0.21 - 0.37 nm²/molecule | Molecular dynamics simulations | [2] |

Table 3: X-ray Reflectivity (XRR) and Simulation Data for 18-MEA Monolayers. XRR is a powerful technique for determining the thickness and electron density profile of thin films at interfaces. Molecular dynamics simulations provide complementary insights into the molecular arrangement and packing.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines the key experimental protocols for studying 18-MEA monolayers.

Langmuir-Blodgett (LB) Trough for Monolayer Formation and Isotherm Measurement

The Langmuir-Blodgett technique is fundamental for forming and characterizing insoluble monolayers at the air-liquid interface.

Materials:

-

This compound (>99% purity)

-

Chloroform (B151607) (spectroscopic grade)

-

Ultrapure water (resistivity > 18 MΩ·cm)

-

Subphase additives as required (e.g., CdCl₂, NaCl)

-

Langmuir-Blodgett trough system equipped with a Wilhelmy plate pressure sensor and movable barriers.

Procedure:

-

Trough Preparation: Thoroughly clean the Langmuir trough and barriers with a suitable solvent (e.g., chloroform followed by ethanol) and then rinse extensively with ultrapure water. Fill the trough with ultrapure water or the desired subphase.

-

Surface Cleaning: Aspirate the surface of the subphase to remove any contaminants until the surface pressure reading is stable and close to zero upon compression.

-

Spreading Solution: Prepare a solution of 18-MEA in chloroform at a concentration of approximately 1 mg/mL.

-

Monolayer Spreading: Using a microsyringe, carefully deposit small droplets of the 18-MEA solution onto the subphase surface. Allow at least 15-20 minutes for the solvent to evaporate completely.

-

Isotherm Measurement: Compress the monolayer at a constant rate (e.g., 5-10 mm/min) using the movable barriers. Simultaneously, record the surface pressure as a function of the mean molecular area. The resulting plot is the surface pressure-area (π-A) isotherm.

-

Monolayer Deposition (for AFM/XRR): Once the desired surface pressure is reached, a solid substrate (e.g., freshly cleaved mica, silicon wafer) can be vertically dipped and withdrawn through the monolayer to transfer the film. The dipping speed should be slow and controlled (e.g., 2-5 mm/min).

Atomic Force Microscopy (AFM) for Morphological Characterization

AFM allows for the visualization of the monolayer's surface topography with nanoscale resolution.

Materials:

-

18-MEA monolayer deposited on a smooth substrate (e.g., mica)

-

Atomic Force Microscope

-

AFM cantilevers suitable for imaging in air or liquid (e.g., silicon nitride tips)

Procedure:

-

Sample Mounting: Secure the substrate with the deposited 18-MEA monolayer onto the AFM sample stage.

-

Cantilever Installation and Alignment: Mount a new cantilever in the AFM head and align the laser onto the photodetector.

-

Imaging Mode Selection: Choose an appropriate imaging mode. Tapping mode (intermittent contact mode) is often preferred for soft organic films to minimize sample damage.

-

Imaging Parameters Optimization:

-

Scan Size: Start with a larger scan size (e.g., 5 µm x 5 µm) to locate areas of interest and then zoom in for higher resolution images.

-

Scan Rate: Begin with a moderate scan rate (e.g., 1 Hz) and adjust as needed to balance image quality and acquisition time.

-

Setpoint: Adjust the tapping amplitude setpoint to the lowest possible value that maintains stable imaging to minimize tip-sample interaction forces.

-

Gains: Optimize the integral and proportional gains to ensure accurate tracking of the surface topography.

-

-

Image Acquisition: Acquire topography and phase images. The height information from the topography image provides direct measurement of domain heights, while the phase image can reveal differences in material properties.

-

Image Analysis: Use AFM analysis software to measure domain dimensions (height, diameter, and spacing) and surface roughness.

X-ray Reflectivity (XRR) for Thickness and Density Profiling

XRR is a non-destructive technique used to determine the thickness, roughness, and electron density of thin films.

Materials:

-

18-MEA monolayer deposited on a flat, low-roughness substrate (e.g., silicon wafer)

-

X-ray reflectometer with a highly collimated X-ray source (e.g., synchrotron or rotating anode)

Procedure:

-

Sample Alignment: Mount the sample on the reflectometer stage and carefully align it with respect to the incident X-ray beam.

-

Reflectivity Scan: Perform a specular reflectivity scan by measuring the reflected X-ray intensity as a function of the grazing incidence angle (θ). The scan typically ranges from very small angles (near 0°) to a few degrees.

-

Data Reduction: The raw data is corrected for background scattering and normalized to the incident beam intensity to obtain the reflectivity profile (R vs. q, where q = (4π/λ)sin(θ)).

-

Data Modeling and Fitting: The experimental reflectivity curve is fitted to a theoretical model based on the Parratt formalism or the distorted-wave Born approximation (DWBA). The model typically consists of a series of layers, each defined by its thickness, electron density (related to its chemical composition and packing), and interfacial roughness.

-

Parameter Extraction: The fitting process yields the best-fit values for the thickness, density, and roughness of the 18-MEA monolayer and any interfacial layers.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures.

Caption: Workflow for 18-MEA monolayer formation and characterization using a Langmuir-Blodgett trough.

Caption: Workflow for Atomic Force Microscopy (AFM) analysis of 18-MEA monolayers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 18-Methyleicosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of 18-Methyleicosanoic acid (18-MEA), a branched-chain fatty acid of significant interest in various research fields, including cosmetics and biomedicine. 18-MEA is a major lipid component of the hair cuticle, contributing to its hydrophobicity and protective properties[1][2][3][4]. The following protocols are based on an improved synthetic method described by Cundy and Gurr, which offers good yields and utilizes readily available starting materials[5].

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

| Property | Value | Reference |

| IUPAC Name | This compound | [6] |

| Synonyms | 18-MEA, Anteisoheneicosanoic acid | [1][2][6] |

| Molecular Formula | C₂₁H₄₂O₂ | [1][6][7] |

| Molecular Weight | 326.6 g/mol | [1][6] |

| CAS Number | 36332-93-1 | [1][7] |

| Appearance | Crystalline solid | [1] |

| Purity | >95% | [1] |

| Solubility | DMF: 50 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml | [1][2] |

| Storage | -20°C | [1] |

Synthesis Protocol

The synthesis of this compound is achieved through a multi-step process starting from ω-cyclopentadecalactone. The overall workflow is depicted in the diagram below, followed by detailed experimental protocols for each step.

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental procedures for each step in the synthesis of this compound[5].

Step 1: Synthesis of Methyl 15-hydroxypentadecanoate

-

A mixture of ω-cyclopentadecalactone (22.7 g, 0.093 mol) and p-toluenesulfonic acid monohydrate (0.60 g, 0.003 mol) in methanol (700 mL) is heated at reflux for 24 hours.

-

The reaction mixture is then poured into water (800 mL) and extracted with chloroform (B151607) (3 x 800 mL).

-

The combined organic extracts are washed with saturated aqueous NaHCO₃ (2 x 800 mL) and brine (2 x 800 mL).

-

The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure to yield methyl 15-hydroxypentadecanoate as a white solid.

| Product | Yield | Melting Point |